molecular formula C12H10ClNO2 B8616972 2-Chloro-4-(4-methoxyphenoxy)pyridine

2-Chloro-4-(4-methoxyphenoxy)pyridine

Cat. No.: B8616972
M. Wt: 235.66 g/mol
InChI Key: UTBBTFACHGEZSK-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-methoxyphenoxy)pyridine is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 2 and a 4-methoxyphenoxy group at position 4. This structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and agrochemical research. Its synthesis typically involves nucleophilic aromatic substitution or multi-component reactions, as seen in structurally related pyridine derivatives . The compound’s electron-withdrawing chlorine and electron-donating methoxyphenoxy groups influence its reactivity, solubility, and interactions with biological targets, such as enzymes or receptors .

Properties

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

2-chloro-4-(4-methoxyphenoxy)pyridine

InChI

InChI=1S/C12H10ClNO2/c1-15-9-2-4-10(5-3-9)16-11-6-7-14-12(13)8-11/h2-8H,1H3

InChI Key

UTBBTFACHGEZSK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC(=NC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Position: The position of chlorine and aryloxy groups significantly affects bioactivity. For example, 2-(4-chlorophenoxy)pyridine (phenoxy at position 2) lacks the antimicrobial activity seen in 4-substituted derivatives like those in .
  • Electron Effects : Electron-withdrawing groups (e.g., Cl, CF₃O) enhance electrophilicity, improving interactions with biological targets. Compound 112’s trifluoromethoxy group increases anti-TMV activity but reduces insecticidal efficacy compared to unmodified precursors .
  • Molecular Weight : Higher molecular weights (e.g., 436.29 in ) correlate with improved antimicrobial potency, likely due to enhanced membrane penetration .

Antimicrobial Activity

  • Target Compound: Limited data available, but structurally similar derivatives (e.g., 2-amino-4-(2-chloro-5-phenyl)pyridines) exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Analogues : Derivatives with nitro or bromo substituents show enhanced activity due to increased lipophilicity and enzyme inhibition .

Insecticidal and Antiviral Activity

  • Compound 112 : Displays 80% mortality against Plutella xylostella at 500 ppm, comparable to cerbinal .
  • Anti-TMV Activity : 2-position modifications (e.g., Cl, CF₃O) in cyclopenta[c]pyridines improve tobacco mosaic virus inhibition by 40–60% .

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